molecular formula C26H26N4O2 B15153617 4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide

4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B15153617
M. Wt: 426.5 g/mol
InChI Key: GAPCUVHGRCROOL-UHFFFAOYSA-N
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Description

4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole core, a methylphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodiazole core, followed by the introduction of the methylphenyl group and the benzamide moiety. Common synthetic routes include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Benzamide Moiety: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound can be used to study receptor binding and signal transduction mechanisms.

    Materials Science: It may be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-(2-METHYLPHENYL)BENZAMIDE: Similar structure but lacks the benzodiazole core.

    N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE: Similar structure but lacks the 4-methyl group.

Uniqueness

4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to the presence of both the benzodiazole core and the 4-methyl group, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

IUPAC Name

4-methyl-N-[2-[1-[2-(2-methylanilino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C26H26N4O2/c1-18-11-13-20(14-12-18)26(32)27-16-15-24-28-22-9-5-6-10-23(22)30(24)17-25(31)29-21-8-4-3-7-19(21)2/h3-14H,15-17H2,1-2H3,(H,27,32)(H,29,31)

InChI Key

GAPCUVHGRCROOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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